molecular formula C15H17NO2S B14849340 Ethyl 4-(4-isopropylphenyl)thiazole-2-carboxylate

Ethyl 4-(4-isopropylphenyl)thiazole-2-carboxylate

Cat. No.: B14849340
M. Wt: 275.4 g/mol
InChI Key: YRLGUJUBKHIAOS-UHFFFAOYSA-N
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Description

4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound features an isopropyl-phenyl group attached to the thiazole ring, with an ethyl ester functional group at the 2-carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Isopropyl-Phenyl Group: This step can be accomplished via Friedel-Crafts alkylation, where an isopropyl group is introduced to the phenyl ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the esterification process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties.

    Biological Studies: It can be used to study the interactions of thiazole derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring can participate in hydrogen bonding or π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylthiazole-2-carboxylic acid ethyl ester: Lacks the isopropyl group, which may affect its biological activity and physical properties.

    4-(4-Methylphenyl)-thiazole-2-carboxylic acid ethyl ester: Contains a methyl group instead of an isopropyl group, which can influence its reactivity and applications.

Uniqueness

4-(4-ISOPROPYL-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER is unique due to the presence of the isopropyl group, which can enhance its lipophilicity and potentially improve its interaction with biological targets. This structural feature may also influence its solubility and stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H17NO2S

Molecular Weight

275.4 g/mol

IUPAC Name

ethyl 4-(4-propan-2-ylphenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)14-16-13(9-19-14)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3

InChI Key

YRLGUJUBKHIAOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)C(C)C

Origin of Product

United States

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